molecular formula C27H22ClN3O4 B3402017 2-(4-benzoylphenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1049220-43-0

2-(4-benzoylphenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B3402017
CAS No.: 1049220-43-0
M. Wt: 487.9 g/mol
InChI Key: GXXNNMWLVLXNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-(4-benzoylphenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide" is a pyridazinone-acetamide hybrid characterized by a central pyridazinone ring substituted with a 4-chlorophenyl group and an acetamide side chain linked to a benzoylphenoxy moiety.

Properties

IUPAC Name

2-(4-benzoylphenoxy)-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4/c28-22-10-6-19(7-11-22)24-14-15-26(33)31(30-24)17-16-29-25(32)18-35-23-12-8-21(9-13-23)27(34)20-4-2-1-3-5-20/h1-15H,16-18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXNNMWLVLXNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and research findings for the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Spectral Data (IR/NMR) Biological/Pharmacological Notes
Target Compound : 2-(4-benzoylphenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide Not provided Not provided - 4-Benzoylphenoxy
- 4-Chlorophenyl
- Pyridazinone core
Likely C=O stretches ~1660–1680 cm⁻¹ (IR) and aromatic proton shifts in 1H-NMR (δ 7.0–8.0 ppm) based on analogs Hypothesized enhanced lipophilicity due to benzoyl group; potential antimicrobial/anti-inflammatory
Compound 6f : 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(...phenyl)propanamide Not provided Not provided - 4-Chlorophenylpiperazinyl
- Pyridazinone core
- Propanamide linker
IR: C=O at 1681, 1655, 1623 cm⁻¹
1H-NMR: δ 7.2–7.4 ppm (chlorophenyl), δ 3.5–4.0 ppm (piperazine)
Moderate yield (51%); substituent may enhance receptor binding via piperazine moiety
Compound 6h : 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(...phenyl)propanamide Not provided Not provided - 3-Chlorophenylpiperazinyl
- Pyridazinone core
- Propanamide linker
IR: Similar to 6f
1H-NMR: δ 7.1–7.3 ppm (meta-chlorophenyl)
Lower yield (42%) compared to 6f; meta-substitution may reduce steric hindrance
1324095-97-7 : 2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide C24H25ClN4O2 436.93 - Benzylpiperidinyl
- 4-Chlorophenyl
- Acetamide linker
Not provided Higher molecular weight; benzylpiperidine may improve blood-brain barrier penetration
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Not provided 393.44 - Dual 4-methoxyphenyl
- Pyridazinone core
- Ethylacetamide linker
Not provided Methoxy groups likely increase solubility but reduce metabolic stability

Key Findings:

Substituent Effects: Chlorophenyl vs. Methoxyphenyl derivatives (e.g., ) prioritize solubility but may exhibit faster metabolic degradation . Benzoylphenoxy vs. Piperazinyl: The benzoylphenoxy group in the target compound likely increases lipophilicity compared to piperazinyl substituents (e.g., 6f/6h), which may improve membrane permeability but reduce aqueous solubility .

Synthetic Yields :

  • Piperazinyl-substituted analogs (e.g., 6f/6h) show moderate yields (42–51%), while benzylpiperidine derivatives (e.g., 1324095-97-7) require more complex synthesis pathways .

Structural Flexibility :

  • Linker length (e.g., propanamide in 6f vs. acetamide in the target compound) influences conformational flexibility and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzoylphenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-benzoylphenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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